molecular formula C16H17N3O2S2 B2767629 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097884-38-1

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2767629
CAS RN: 2097884-38-1
M. Wt: 347.45
InChI Key: YIYOKILDGUNOQV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has shown the synthesis and reactivity of compounds containing furan and thiophene moieties, indicating potential routes for creating derivatives including the specified thiadiazole carboxamide. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further reactions led to compounds with potential for electrophilic substitution reactions, showcasing the versatility of these compounds for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer properties of furan and thiophene derivatives. For example, Zaki, Al-Gendey, and Abdelhamid (2018) investigated the synthesis of pyridines, thioamides, thiazoles, and other derivatives showing significant biological activities, including antimicrobial and anticancer effects, highlighting the potential therapeutic applications of these compounds (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular Characterization and Biological Activity

The molecular characterization and biological activity of furan-2-carboxamide-bearing thiazole have been extensively studied, revealing antimicrobial activity against a range of microorganisms. This suggests the potential pharmacological and medical applications of such compounds, as shown by Çakmak et al. (2022), who synthesized a thiazole-based heterocyclic amide with good antimicrobial activity (Çakmak et al., 2022).

Electrophilic Substitution Reactions

Electrophilic substitution reactions are crucial for the functionalization of furan- and thiophene-containing compounds. Aleksandrov and Elchaninov (2017) demonstrated such reactions on furan-2-yl derivatives, indicating a pathway for diversifying the chemical structures and potential applications of these compounds (Aleksandrov & Elchaninov, 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-4-13-15(23-19-18-13)16(20)17-9-12(11-6-8-22-10-11)14-5-3-7-21-14/h3,5-8,10,12H,2,4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYOKILDGUNOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.